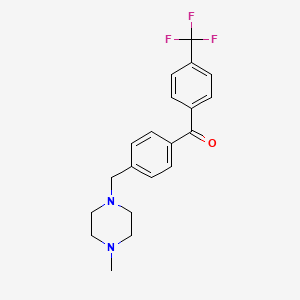

4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Description

4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (CAS: 898783-95-4) is a benzophenone derivative featuring a methylpiperazinylmethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₂₀H₂₁F₃N₂O, with a molecular weight of 362.39 g/mol . The compound is of interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing properties, which enhance metabolic stability and bioavailability . Piperazine moieties, such as the 4-methylpiperazine in this compound, are common in pharmaceuticals for their ability to modulate solubility and receptor interactions .

Properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-2-4-16(5-3-15)19(26)17-6-8-18(9-7-17)20(21,22)23/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQJSIBEKQISJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642987 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-95-4 | |

| Record name | Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This reaction yields 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, which is a key intermediate in the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of nanofiltration membranes to remove impurities and enhance the purity of the final product. The process is designed to be environmentally friendly, with high yields and low energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of benzophenone, such as ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Synthesis and Properties

The compound is synthesized through several methods, typically involving the reaction of piperazine derivatives with trifluoromethylbenzophenone. The synthesis process is crucial for ensuring high purity, as impurities can affect the compound's efficacy in applications.

4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone exhibits various biological activities that make it a candidate for therapeutic applications. Notably, it is a key intermediate in the synthesis of Imatinib mesylate, a well-known treatment for chronic myeloid leukemia (CML).

Therapeutic Applications

- Cancer Treatment :

- Potential Use in Other Cancers :

Case Studies

Several studies have explored the efficacy and safety of compounds derived from this compound:

Study 1: Efficacy in CML

- Objective : To evaluate the effectiveness of Imatinib mesylate synthesized using high-purity intermediates.

- Findings : Patients treated with Imatinib showed significant improvement in survival rates compared to those receiving standard chemotherapy .

Study 2: Safety Profile

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it can act as an ATP-competitive inhibitor of protein kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

2-(4-Methylpiperazinomethyl)-2'-trifluoromethylbenzophenone (CAS: 898783-35-2)

- Molecular Formula : C₂₀H₂₁F₃N₂O (identical to the target compound) .

- Structural Difference : The methylpiperazinylmethyl and trifluoromethyl groups are located at the 2- and 2'-positions, respectively.

- Implications : Positional isomerism may alter steric hindrance and electronic distribution, affecting binding to biological targets. Ortho-substitution could reduce solubility compared to para-substituted analogues due to increased molecular planarity .

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone (CAS: 898783-93-2)

Halogen-Substituted Analogues

4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl)benzophenone (CAS: 898783-25-0)

- Molecular Formula : C₁₉H₂₀BrF N₂O .

- Key Properties :

- Molecular Weight : 391.3 g/mol.

- XLogP3 : 3.7 (indicating higher lipophilicity vs. the target compound).

- Hydrogen Bond Acceptors : 3.

- Structural Features : Bromine and fluorine substituents introduce electronegativity and steric bulk. Bromine's polarizability may enhance binding to hydrophobic pockets in proteins, while fluorine improves metabolic stability .

Piperazine-Based Derivatives with Varied Substituents

(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (CAS: 1624460-64-5)

- Molecular Formula : C₁₈H₁₈BrN₂O₂ .

- Physical Properties :

- Melting Point : 153–154°C.

- Rf Value : 0.41 (TLC).

- Comparison : Replacement of trifluoromethyl with bromophenyl and hydroxyl groups reduces lipophilicity (lower XLogP) but introduces hydrogen-bonding capacity, which may affect solubility and target engagement .

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Feature: Incorporates a thiophene ring instead of benzophenone.

Biological Activity

4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, also referred to as a benzophenone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the trifluoromethyl group and piperazine moiety, suggests diverse mechanisms of action that could be beneficial in various therapeutic applications.

- Molecular Formula : C18H18F3N2O

- Molecular Weight : 344.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound can bind to neurotransmitter receptors, influencing neuronal signaling and potentially providing anxiolytic or antidepressant effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against several bacterial strains, with mechanisms involving:

- Disruption of bacterial cell membranes.

- Inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation in various cancer lines, possibly through the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis; inhibition of proliferation | |

| Neurotransmitter Interaction | Potential anxiolytic effects |

Research Insights

- Antimicrobial Studies : A significant study demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains. The mechanism was linked to the compound's ability to penetrate bacterial membranes and disrupt cellular integrity.

- Cancer Research : In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in the viability of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

- Neuropharmacological Effects : Investigations into the compound's interaction with neurotransmitter systems indicate potential for developing treatments targeting anxiety and depression. Its structural similarity to known anxiolytics suggests it could modulate serotonin and dopamine receptors effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.